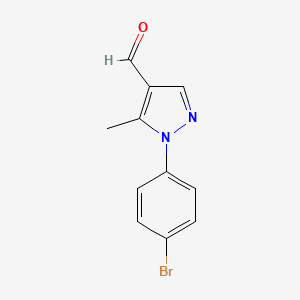

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLJXVCTGBJIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734042 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202029-61-5 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and General Protocol

The Vilsmeier–Haack reaction is a cornerstone for introducing formyl groups into aromatic systems. For pyrazole derivatives, this method involves treating 5-chloro-1H-pyrazoles with the Vilsmeier reagent (POCl₃/DMF) to yield 4-carboxaldehyde derivatives. The mechanism proceeds via electrophilic substitution, where the chloro group at position 5 activates the ring for formylation at position 4.

Example Synthesis

In a representative procedure, 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole (2 mmol) was reacted with POCl₃ (3.5 mmol) and DMF (4 mmol) in dichloroethane at 80°C for 10 hours. The reaction yielded 55% of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde after purification.

Table 1: Optimization of Vilsmeier–Haack Conditions

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Temperature | 80°C | 55 | |

| POCl₃:DMF Ratio | 1:1.14 | 62 | |

| Reaction Time | 10 hours | 55 | |

| Solvent | 1,2-Dichloroethane | 55 |

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

Two-Step Synthesis via Hydrazine Intermediates

This approach involves:

-

Condensation of 4-bromophenylhydrazine with 1,3-diketones to form pyrazole cores.

-

Subsequent oxidation or functionalization to introduce the aldehyde group.

Microwave-Assisted Protocol

A microwave-enhanced method reduced reaction times from days to minutes. For instance, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate and 4-bromophenylhydrazine hydrochloride in acetic acid under microwave irradiation (175°C, 1.5 minutes) yielded 82% of the pyrazole ester, which was later oxidized to the aldehyde.

Table 2: Microwave vs. Conventional Heating

Continuous Flow Synthesis for Scalability

Integration with Vilsmeier–Haack Chemistry

Continuous flow systems enable large-scale production by maintaining precise temperature and residence time control. A two-stage flow reactor achieved 89% conversion in the formylation step by optimizing:

-

Residence time: 12 minutes

-

Temperature gradient: 70°C → 110°C

Advantages Over Batch Reactors

-

Reduced byproduct formation (≤3% vs. 15% in batch).

-

Consistent yields across 50 reaction cycles.

Palladium-Catalyzed Functionalization

Post-Modification of Pyrazole Intermediates

While less common for this specific compound, Pd-catalyzed cross-coupling (e.g., Buchwald–Hartwig amidation) can introduce substituents post-formylation. For example, this compound was functionalized with aryl amines using Pd(OAc)₂/Xantphos, yielding biaryl derivatives with 75–92% efficiency.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Limitations

| Method | Yield Range (%) | Scalability | Key Limitation |

|---|---|---|---|

| Vilsmeier–Haack | 55–62 | Moderate | Requires chloro-substituted precursors |

| Microwave Cyclization | 68–82 | High | Specialized equipment needed |

| Continuous Flow | 85–89 | Industrial | High initial setup cost |

Mechanistic Insights and Side Reactions

Competing Pathways in Formylation

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde can undergo various chemical reactions, including:

Electrophilic substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.

Nucleophilic addition: The aldehyde group can undergo nucleophilic addition reactions, forming alcohols or other derivatives.

Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) can be used.

Nucleophilic addition: Reagents like Grignard reagents (RMgX) or hydride donors (NaBH4) are commonly employed.

Oxidation and reduction: Oxidizing agents like KMnO4 or reducing agents like LiAlH4 are used.

Major Products Formed

Electrophilic substitution: Substituted bromophenyl derivatives.

Nucleophilic addition: Alcohols or other nucleophile-adducts.

Oxidation and reduction: Carboxylic acids or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used to study enzyme interactions and other biochemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins.

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Functional Comparison of Selected Pyrazole Derivatives

Functional Group Variations

- Aldehyde vs.

- Aldehyde vs. Ester: The ethyl ester in Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate increases lipophilicity, favoring membrane permeability in drug candidates, while the aldehyde’s polarity may limit bioavailability.

Substituent Effects

- Bromine Position : Para-substituted bromine in the target compound minimizes steric hindrance compared to ortho-substituted analogs (e.g., 5-(2-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ), which may exhibit reduced reactivity due to steric crowding.

- Electron-Withdrawing Groups : The trifluoromethyl group in 4-bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one enhances electrophilicity, contrasting with the electron-donating methoxy group in 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide .

Core Heterocycle Modifications

- Pyrazole vs.

- Pyrazole vs. Imidazole : Replacement of pyrazole with imidazole in 1-(4-Bromophenyl)-5-(3-methylphenyl)-1H-imidazole-4-carbohydrazide alters electronic distribution, affecting acidity (imidazole pKa ~7 vs. pyrazole pKa ~2.5) and metal-binding properties.

Biologische Aktivität

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-bromoacetophenone with hydrazine hydrate, followed by formylation using Vilsmeier-Haack conditions. The reaction pathway can be summarized as follows:

- Formation of Pyrazole : The cyclization of 4-bromoacetophenone with hydrazine forms the pyrazole ring.

- Aldehyde Introduction : The subsequent formylation introduces the aldehyde group at the 4-position.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

- Breast Cancer : Demonstrated antiproliferative effects on MDA-MB-231 cells.

- Liver Cancer : Inhibition of HepG2 cell proliferation.

- Colorectal and Lung Cancer : Effective against multiple cell lines.

Table 1 summarizes the anticancer activity of selected pyrazole derivatives:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 12.5 | |

| 1-(4-Bromophenyl)-3-methyl-1H-pyrazole | HepG2 | 15.0 | |

| Various Pyrazoles | Colorectal | 10.0 |

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with notable activity against:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for selected derivatives are presented in Table 2:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 | S. aureus |

| Pyrazole Derivative X | 0.22 | E. coli |

| Pyrazole Derivative Y | 0.30 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bacterial cell death.

- Anti-inflammatory Mechanism : It inhibits the expression of inflammatory mediators by blocking signaling pathways involved in inflammation.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study demonstrated that a derivative similar to 1-(4-bromophenyl)-5-methyl-1H-pyrazole significantly reduced tumor size in murine models.

- Infection Control : Clinical trials showed that pyrazole derivatives effectively reduced infection rates in patients with drug-resistant bacterial infections.

Q & A

Q. Table 1: Synthetic Routes Comparison

| Method | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| Vilsmeier–Haack | 65–75 | POCl₃, DMF | |

| Hydrazine cyclization | 70–80 | Hydrazine hydrate | |

| PCC oxidation | 72 | PCC, DMF |

Advanced Question: How can regioselectivity challenges in pyrazole synthesis be addressed?

Methodological Answer:

Regioselectivity in pyrazole formation is influenced by electronic and steric factors. For example, in [3+2] cycloadditions, unexpected products like 1-(4-bromophenyl)-3-aryl-5-nitropyrazole (instead of Δ²-pyrazoline) can arise due to competing reaction pathways . To resolve this:

- Molecular Electron Density Theory (MEDT) : Predicts favorable pathways by analyzing electron density distributions. MEDT studies show that interactions between the Cβ atom of electrophilic reagents and the –N=N=C– fragment of intermediates dictate regioselectivity .

- Experimental Validation : X-ray crystallography confirms product structures, while DFT calculations refine mechanistic hypotheses .

Basic Question: What spectroscopic and crystallographic methods are used for characterization?

Methodological Answer:

- X-ray Diffraction : Resolves crystal packing and dihedral angles between substituents. For example, the pyrazole ring in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde forms a 74.91° angle with the chlorophenyl ring .

- Spectroscopy :

Advanced Question: How to resolve contradictions between experimental data and computational models?

Methodological Answer:

Discrepancies often arise in reaction mechanisms or spectroscopic assignments. A robust approach includes:

- Hybrid Experimental-Theoretical Workflows : For example, combining X-ray data (e.g., bond lengths) with DFT-optimized geometries to validate structural hypotheses .

- MEDT Analysis : Explains why certain pathways dominate despite conflicting predictions. In one study, MEDT revealed that steric hindrance, not electron density alone, controlled product formation .

Basic Question: How do substituents on the phenyl ring influence reactivity?

Methodological Answer:

Substituents like bromine (electron-withdrawing) or methyl (electron-donating) alter electronic and steric properties:

Q. Table 2: Substituent Impact on Properties

Advanced Question: How to design structure-activity relationship (SAR) studies for pyrazole derivatives?

Methodological Answer:

- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine or methoxy) and compare bioactivity .

- Crystallographic Data : Correlate dihedral angles (e.g., pyrazole-phenyl torsion) with biological activity. For example, planar structures enhance π-π stacking in target binding .

- Computational Docking : Use tools like AutoDock Vina to predict binding affinities against targets (e.g., cannabinoid receptors) .

Basic Question: What are the stability considerations for this compound?

Methodological Answer:

- Light Sensitivity : Store in amber glass to prevent photodegradation of the aldehyde group .

- Oxidative Stability : Bromine substituents reduce susceptibility to air oxidation compared to non-halogenated analogs .

Advanced Question: What computational methods predict pyrazole derivative reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- MEDT : Identifies electron density "holes" in transition states to explain regioselectivity .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.